molecular formula C9H9Br2NO B12936207 6,8-Dibromochroman-4-amine

6,8-Dibromochroman-4-amine

Cat. No.: B12936207
M. Wt: 306.98 g/mol
InChI Key: APVVAAYLNZOHRU-UHFFFAOYSA-N
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Description

6,8-Dibromochroman-4-amine is an organic compound characterized by the presence of bromine atoms at the 6th and 8th positions of the chroman ring, and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromochroman-4-amine typically involves the bromination of chroman-4-amine. One common method includes the reaction of chroman-4-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th and 8th positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial formation of chroman-4-amine followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding chroman-4-amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products:

Scientific Research Applications

6,8-Dibromochroman-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromochroman-4-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Chroman-4-amine: Lacks the bromine atoms, resulting in different chemical and biological properties.

    6,8-Dichlorochroman-4-amine: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and applications.

    6,8-Difluorochroman-4-amine: Fluorine atoms instead of bromine, affecting the compound’s electronic properties and interactions.

Uniqueness: 6,8-Dibromochroman-4-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for specific chemical transformations and applications that are not feasible with its analogs .

Properties

Molecular Formula

C9H9Br2NO

Molecular Weight

306.98 g/mol

IUPAC Name

6,8-dibromo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Br2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2

InChI Key

APVVAAYLNZOHRU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Br)Br

Origin of Product

United States

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